molecular formula C5H7Cl3O2 B104396 1,1,1-Trichloropropan-2-yl acetate CAS No. 19376-15-9

1,1,1-Trichloropropan-2-yl acetate

Cat. No. B104396
CAS RN: 19376-15-9
M. Wt: 205.46 g/mol
InChI Key: YFLDUTFKTAURAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1,1-Trichloropropan-2-yl acetate, commonly known as chlorpropham, is a chemical compound that is widely used in the agricultural industry as a herbicide and plant growth regulator. It is a colorless liquid with a pungent odor and is soluble in water and organic solvents. The compound is known to have several biochemical and physiological effects on plants, animals, and humans.

Mechanism Of Action

The mechanism of action of 1,1,1-Trichloropropan-2-yl acetate involves the inhibition of cell division in plants. The compound acts as a mitotic inhibitor, disrupting the normal process of cell division and leading to the death of the plant. Chlorpropham has also been found to inhibit the activity of certain enzymes in plants, leading to a decrease in the production of certain hormones and growth factors.

Biochemical And Physiological Effects

1,1,1-Trichloropropan-2-yl acetate has been found to have several biochemical and physiological effects on plants, animals, and humans. In plants, the compound can cause stunted growth, chlorosis, and necrosis. In animals, chlorpropham has been found to have teratogenic effects, causing birth defects in developing fetuses. The compound has also been found to have carcinogenic properties in animal studies. In humans, exposure to chlorpropham can cause skin irritation, respiratory problems, and neurological effects.

Advantages And Limitations For Lab Experiments

1,1,1-Trichloropropan-2-yl acetate is commonly used in laboratory experiments to study the effects of mitotic inhibitors on cell division in plants. The compound is relatively inexpensive and widely available, making it a popular choice for researchers. However, the use of chlorpropham in laboratory experiments is limited by its potential toxicity and carcinogenic properties. Researchers must take appropriate precautions when handling the compound to minimize the risk of exposure.

Future Directions

There are several future directions for research on 1,1,1-Trichloropropan-2-yl acetate. One area of interest is the development of safer and more effective herbicides and plant growth regulators. Researchers are also exploring the potential applications of chlorpropham in the pharmaceutical industry as a drug delivery agent. Additionally, there is a need for further research on the potential health effects of exposure to chlorpropham in humans and animals.

Synthesis Methods

The synthesis of 1,1,1-Trichloropropan-2-yl acetate is typically carried out by reacting chloroform with acetic anhydride in the presence of a strong base such as sodium hydroxide. The reaction yields chlorpropham, which can then be purified through distillation and recrystallization. The purity of the compound can be determined through various analytical techniques such as gas chromatography and mass spectrometry.

Scientific Research Applications

1,1,1-Trichloropropan-2-yl acetate has been extensively studied for its herbicidal and plant growth regulatory properties. It is commonly used to control the growth of weeds in crops such as potatoes, sugar beets, and peanuts. The compound has also been found to have antifungal properties and can be used to control fungal diseases in plants. Additionally, chlorpropham has been studied for its potential applications in the pharmaceutical industry as a drug delivery agent.

properties

CAS RN

19376-15-9

Product Name

1,1,1-Trichloropropan-2-yl acetate

Molecular Formula

C5H7Cl3O2

Molecular Weight

205.46 g/mol

IUPAC Name

1,1,1-trichloropropan-2-yl acetate

InChI

InChI=1S/C5H7Cl3O2/c1-3(5(6,7)8)10-4(2)9/h3H,1-2H3

InChI Key

YFLDUTFKTAURAE-UHFFFAOYSA-N

SMILES

CC(C(Cl)(Cl)Cl)OC(=O)C

Canonical SMILES

CC(C(Cl)(Cl)Cl)OC(=O)C

Origin of Product

United States

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